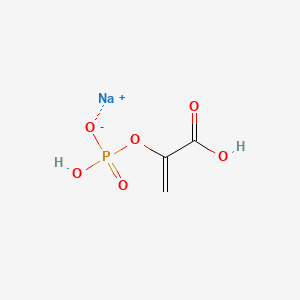
5-Amino-6-bromopyridine-2-carbonitrile
Übersicht
Beschreibung
5-Amino-6-bromopyridine-2-carbonitrile is a heterocyclic organic compound . It has a CAS number of 849353-22-6 and a molecular weight of 198.02 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-amino-6-bromo-2-pyridinecarbonitrile . The InChI code for this compound is 1S/C6H4BrN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2 .Physical And Chemical Properties Analysis
The compound has a melting point range of 172 - 174 degrees Celsius . It is solid in physical form .Wissenschaftliche Forschungsanwendungen
Molecular Composition and Interactions
5-Amino-6-bromopyridine-2-carbonitrile (5B3N2C) has been studied extensively for its molecular structure and energy using computational calculations. A study by Arulaabaranam et al. (2021) employed techniques like Density Functional Theory (DFT), UV-Vis spectrum analysis, and molecular docking with protein 3CEJ, highlighting its potential in understanding molecular interactions and inhibitor properties (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).
Electrocatalytic Synthesis
Research on the electrocatalytic synthesis of 6-aminonicotinic acid using derivatives of 5B3N2C under mild conditions has been conducted by Gennaro et al. (2004). This study explored the feasibility of electrosynthesis in different solvents and electrodes, providing insights into the potential industrial applications of 5B3N2C (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Electrocatalytic Carboxylation
Feng et al. (2010) investigated the electrocatalytic carboxylation of 5B3N2C in ionic liquid, yielding 6-aminonicotinic acid. This study is significant for its approach in avoiding toxic solvents and showcasing a potential eco-friendly process (Feng, Huang, Liu, & Wang, 2010).
Biological Activity and Antimicrobial Effects
Research on derivatives of 2-Amino-5-aryl or Formylpyridine-3-Carbonitriles, closely related to 5B3N2C, has been carried out to explore their potential biological activities. Jemmezi et al. (2014) demonstrated that these compounds exhibit notable antifungal and antibacterial properties, suggesting possible applications in pharmaceuticals (Jemmezi, Kether, Amri, Bassem, & Khiari, 2014).
Corrosion Inhibition
The application of 5B3N2C derivatives in corrosion inhibition was studied by Yadav et al. (2016). They synthesized pyranopyrazole derivatives and evaluated their effectiveness in preventing mild steel corrosion, revealing the compound's potential in industrial maintenance (Yadav, Gope, Kumari, & Yadav, 2016).
Safety and Hazards
The compound is classified as potentially causing respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, wearing protective clothing, gloves, safety glasses, and washing all exposed external body areas thoroughly after handling .
Wirkmechanismus
Target of Action
Brominated aromatic amines, such as this compound, are often used in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .
Mode of Action
As a brominated aromatic amine, it may participate in nucleophilic substitution reactions, potentially modifying the function of its target molecules .
Biochemical Pathways
Brominated compounds are known to be involved in a variety of biochemical processes, including signal transduction, enzyme inhibition, and protein binding .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-6-bromopyridine-2-carbonitrile . These factors could include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is active.
Biochemische Analyse
Biochemical Properties
5-Amino-6-bromopyridine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term effects on cellular function have been noted in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. Toxic or adverse effects at high doses include cellular damage and impaired organ function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . For instance, certain transporters may facilitate the uptake of the compound into cells, while binding proteins may sequester it in specific organelles.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of the compound within the cell can influence its interactions with other biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
5-amino-6-bromopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBOFKIYFOMPIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640030 | |
| Record name | 5-Amino-6-bromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849353-22-6 | |
| Record name | 5-Amino-6-bromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-6-bromo-2-pyridinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B1358473.png)






